6-((4-Fluoro-2-methylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine 6-((4-Fluoro-2-methylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.: 1797712-88-9
VCID: VC4403880
InChI: InChI=1S/C14H14FN3O2S/c1-10-6-12(15)2-3-14(10)21(19,20)18-5-4-13-11(8-18)7-16-9-17-13/h2-3,6-7,9H,4-5,8H2,1H3
SMILES: CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC3=NC=NC=C3C2
Molecular Formula: C14H14FN3O2S
Molecular Weight: 307.34

6-((4-Fluoro-2-methylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

CAS No.: 1797712-88-9

Cat. No.: VC4403880

Molecular Formula: C14H14FN3O2S

Molecular Weight: 307.34

* For research use only. Not for human or veterinary use.

6-((4-Fluoro-2-methylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine - 1797712-88-9

Specification

CAS No. 1797712-88-9
Molecular Formula C14H14FN3O2S
Molecular Weight 307.34
IUPAC Name 6-(4-fluoro-2-methylphenyl)sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine
Standard InChI InChI=1S/C14H14FN3O2S/c1-10-6-12(15)2-3-14(10)21(19,20)18-5-4-13-11(8-18)7-16-9-17-13/h2-3,6-7,9H,4-5,8H2,1H3
Standard InChI Key KMOYZQVXGONQQN-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC3=NC=NC=C3C2

Introduction

Chemical Structure and Physicochemical Properties

The compound features a tetrahydropyrido[4,3-d]pyrimidine core, with a sulfonyl group (-SO₂-) bridging the 6-position of the bicyclic system and a 4-fluoro-2-methylphenyl substituent. Key physicochemical properties are summarized below:

PropertyValue
Molecular FormulaC₁₈H₁₇FN₃O₂S
Molecular Weight365.41 g/mol
logP3.98 (predicted)
Hydrogen Bond Acceptors7
Polar Surface Area51.93 Ų
SMILES NotationCC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC3=C(N=CN=C3)C2

The sulfonyl group enhances solubility and bioavailability, while the fluorine atom and methyl group on the phenyl ring influence electronic and steric interactions . The compound’s achirality simplifies synthetic routes and reduces stereochemical complications .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of pyrido[4,3-d]pyrimidines typically involves multicomponent reactions (MCRs) or stepwise cyclization strategies. For 6-sulfonyl derivatives, common approaches include:

  • Sulfonation of Precursors: Reaction of tetrahydropyrido[4,3-d]pyrimidine intermediates with sulfonyl chlorides under basic conditions .

  • Cyclocondensation: Combining pyrimidine derivatives with cyclic amines or aldehydes in the presence of catalysts .

A representative synthesis involves:

  • Preparation of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine via cyclization of 6-aminouracil with formaldehyde and aniline .

  • Sulfonation using 4-fluoro-2-methylbenzenesulfonyl chloride in the presence of triethylamine .

Optimization Challenges

  • Regioselectivity: Ensuring sulfonation at the 6-position requires careful control of reaction conditions (e.g., temperature, solvent) .

  • Yield Improvements: Microwave-assisted synthesis and ultrasonic baths have been employed to enhance reaction efficiency (yields: 70–85%) .

Biological Activities and Mechanisms

Receptor Modulation

Pyrido[4,3-d]pyrimidines are potent modulators of tyrosine kinase and G-protein-coupled receptors (GPCRs). Specific findings include:

  • C5a Receptor Antagonism: Analogous compounds (e.g., US8846656B2 derivatives) exhibit IC₅₀ values < 100 nM in C5a binding assays, suggesting anti-inflammatory potential .

  • Axl/Mer Inhibition: Tetrahydropyrido[4,3-d]pyrimidines demonstrate selective Axl kinase inhibition (IC₅₀: 18–62 nM), relevant for cancer therapy .

Antimicrobial Activity

6-Sulfonyl derivatives show broad-spectrum antibacterial activity. For example:

  • MIC Values: 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Mechanism: Disruption of bacterial cell membrane integrity via sulfonyl group interactions .

Pharmacological and Therapeutic Applications

Drug Likeness and ADME Profiles

  • logD: 3.98 (optimal for blood-brain barrier penetration) .

  • Metabolic Stability: Moderate hepatic clearance in murine models (t₁/₂: 2.5 h) .

Clinical Relevance

  • Inflammatory Diseases: C5a receptor modulation positions this compound as a candidate for autoimmune disorders .

  • Oncology: Axl-selective inhibitors are in preclinical trials for metastatic melanoma and non-small-cell lung cancer .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator